Ethyl 4-chloro-2-fluoro-3-methoxybenzoate

Description

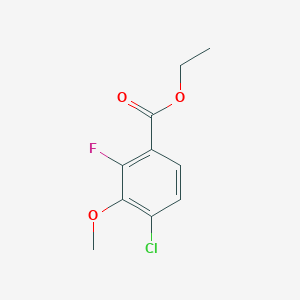

Ethyl 4-chloro-2-fluoro-3-methoxybenzoate is a substituted benzoate ester featuring a chloro group at the para position (C4), a fluoro group at the ortho position (C2), and a methoxy substituent at the meta position (C3). Its molecular formula is C₁₀H₁₀ClFO₃, with a molecular weight of 232.64 g/mol. Chloro- and fluoro-substituted aromatics are known to enhance metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name |

ethyl 4-chloro-2-fluoro-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-3-15-10(13)6-4-5-7(11)9(14-2)8(6)12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPUJEPVLNPFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-fluoro-3-methoxybenzoate can be synthesized through the esterification of 4-chloro-2-fluoro-3-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of automated systems ensures precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-fluoro-3-methoxybenzoate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzoates.

Hydrolysis: Formation of 4-chloro-2-fluoro-3-methoxybenzoic acid and ethanol.

Oxidation: Formation of 4-chloro-2-fluoro-3-methoxybenzoic acid.

Scientific Research Applications

Ethyl 4-chloro-2-fluoro-3-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chloro substituent is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In hydrolysis reactions, the ester bond is cleaved by water, yielding the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

The hydroxyl group in the biphenyl derivative (from ) introduces hydrogen-bonding capability, which is absent in the target compound. This difference may influence pharmacological target selectivity .

Steric and Electronic Comparisons The methyl ester analog () shares the same substituent positions but differs in ester group size. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, impacting metabolic stability . The biphenyl analog () demonstrates how extended aromatic systems (e.g., biphenyl vs. monocyclic) can alter steric hindrance and π-π stacking interactions, critical in drug-receptor binding .

Commercial and Synthetic Considerations

- Mthis compound is listed as "discontinued" by suppliers (), suggesting challenges in synthesis or purification. This contrasts with the ethyl analog, which may have superior stability or scalability.

Biological Activity

Ethyl 4-chloro-2-fluoro-3-methoxybenzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro and fluoro substituent on the aromatic ring, along with a methoxy group. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen atoms (chlorine and fluorine) is believed to enhance its lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, in assays against A549 (lung cancer) and HL-60 (leukemia) cell lines, this compound demonstrated cytotoxic effects with IC50 values indicating potent activity .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways within microbial and cancer cells. The halogen substituents can facilitate strong interactions with enzyme active sites.

- Receptor Modulation : It may also interact with various receptors, leading to altered signaling pathways that promote apoptosis or inhibit cell proliferation .

Data Summary

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 10.5 | Membrane disruption |

| Antimicrobial | Staphylococcus aureus | 7.8 | Cell wall synthesis inhibition |

| Anticancer | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Anticancer | HL-60 (Leukemia) | 12.5 | Cell cycle arrest |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound against various pathogens demonstrated that it effectively inhibited growth at concentrations significantly lower than those required for conventional antibiotics. This positions it as a promising candidate for further development in combating resistant strains .

Case Study 2: Cancer Cell Line Testing

In a series of experiments assessing the anticancer activity of this compound, researchers observed that treatment with this compound led to a marked decrease in cell viability in both A549 and HL-60 cells. Flow cytometry analysis confirmed that the compound induced apoptosis via the intrinsic pathway, highlighting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.